3-Phenoxypropylene di(acetate)

Description

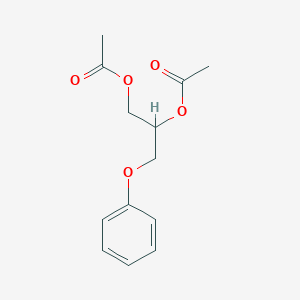

Structure

3D Structure

Properties

IUPAC Name |

(2-acetyloxy-3-phenoxypropyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O5/c1-10(14)16-8-13(18-11(2)15)9-17-12-6-4-3-5-7-12/h3-7,13H,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFUHTALWGBAVOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(COC1=CC=CC=C1)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101032473 | |

| Record name | 3-Phenoxy-1,2-propanediol diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101032473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7250-71-7 | |

| Record name | 1,1′-[1-(phenoxymethyl)-1,2-ethanediyl] diacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7250-71-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1'-(1-(Phenoxymethyl)-1,2-ethanediyl) diacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007250717 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1, 3-phenoxy-, diacetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30150 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Phenoxy-1,2-propanediol diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101032473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-phenoxypropylene di(acetate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.874 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1'-(1-(PHENOXYMETHYL)-1,2-ETHANEDIYL) DIACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZL62PTX2EN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic Investigations of Reactions Involving 3 Phenoxypropylene Di Acetate and Its Precursors

Polymerization and Resinification Mechanisms

The transformation of 3-phenoxypropylene di(acetate) and related monomers into polymeric structures is a key area of study, particularly concerning the formation of resins through condensation reactions.

The reaction of 3-phenoxypropylene diacetate (POAc2) with formaldehyde (B43269), catalyzed by acids such as perchloric acid, leads to the formation of resins. researchgate.net This process is a type of condensation polymerization where formaldehyde acts as a cross-linking agent, creating methylene (B1212753) bridges between the phenoxypropyl units. The reaction is typically carried out in a solvent like acetic acid. researchgate.net Studies have investigated the influence of various reaction conditions, such as the molar ratio of formaldehyde to the phenoxypropyl compound and the reaction temperature, on the molecular weight of the resulting resins. researchgate.net For instance, research on resins formed from both 3-phenoxypropylene diacetate (POAc2) and 3-phenoxypropyl acetate (B1210297) (POAc) with formaldehyde (F) has been conducted. researchgate.net

Formaldehyde is a highly reactive C1 building block that can generate reactive methylidene intermediates from nucleophilic compounds under relatively mild conditions. beilstein-journals.org These intermediates are key to the polymerization process, enabling the formation of the resin's polymeric backbone. beilstein-journals.org

Kinetic investigations into the resinification process provide insight into how reaction parameters affect the final polymer properties. The molecular weights of resins derived from 3-phenoxypropylene diacetate and formaldehyde have been shown to be dependent on the specific conditions employed during polymerization. researchgate.net For example, experiments conducted with a formaldehyde-to-phenoxypropyl compound (F/P) molar ratio of 1.2 at a temperature of 90°C have been documented to study this relationship. researchgate.net The mechanism involves the acid-catalyzed reaction of the aromatic ring of the phenoxy group with formaldehyde to build the polymer chain.

Table 1: Investigated Conditions for Resin Formation

| Reactant | Co-reactant | Catalyst | Solvent | Temperature (°C) | Molar Ratio (F/P) | Outcome Studied | Reference |

| 3-Phenoxypropylene diacetate (POAc2) | Formaldehyde (F) | Perchloric acid | Acetic acid | 90 | 1.2 | Molecular weight of resin | researchgate.net |

| 3-Phenoxypropyl acetate (POAc) | Formaldehyde (F) | Perchloric acid | Acetic acid | 90 | 1.2 | Molecular weight of resin | researchgate.net |

Ring-Opening Reactions of 3-Phenoxypropylene Oxide (as a Key Precursor)

The epoxide precursor, 3-phenoxypropylene oxide, is central to the synthesis of 3-phenoxypropylene di(acetate) and related derivatives. Its ring-opening reactions are pivotal and have been extensively studied.

The ring-opening of the unsymmetrical 3-phenoxypropylene oxide epoxide is governed by both steric and electronic factors. In reactions with nucleophiles like aniline, the attack selectively occurs at the sterically less hindered terminal carbon atom. researchgate.netresearchgate.netresearchgate.netlookchem.comscispace.com This regioselectivity is a common feature for non-styrenoidal, unsymmetrical epoxides. researchgate.netresearchgate.netrroij.com

The stereochemistry of such reactions often results in specific isomeric products. For instance, the reaction of amines with cycloalkene oxides typically yields trans-2-(aryl/alkylamino)cycloalkanols exclusively, indicating an anti-stereoselective mechanism. researchgate.netresearchgate.netresearchgate.net While 3-phenoxypropylene oxide is not a cycloalkene, this principle of inversion of stereochemistry at the attacked carbon center is a general feature of SN2-type epoxide openings.

A wide array of catalysts has been employed to efficiently promote the ring-opening of 3-phenoxypropylene oxide and other epoxides. These catalysts activate the epoxide ring, facilitating nucleophilic attack under milder conditions and often with high selectivity.

Lithium bromide (LiBr) has been identified as an inexpensive and efficient catalyst for the aminolysis of epoxides. researchgate.netresearchgate.netscribd.com A notable aspect is the chelation effect of the Li+ ion, which enables the selective opening of the 3-phenoxypropylene oxide ring even in the presence of other epoxides like styrene (B11656) oxide. researchgate.netresearchgate.netresearchgate.netscispace.comrroij.com Other effective catalysts include Montmorillonite K 10, which also promotes nucleophilic attack at the less hindered carbon. researchgate.netlookchem.com

Furthermore, various metal-based catalysts have shown high efficacy:

Zirconium (IV) chloride (ZrCl4) catalyzes ring-opening with anilines at ambient temperatures. researchgate.netscispace.comrroij.comresearchgate.net

Vanadium(III) chloride (VCl3) affords β-amino alcohols with high regioselectivity and complete anti-stereoselectivity. researchgate.netscispace.com

Iridium trichloride and Scandium(III) triflate (Sc(OTf)3) are also effective catalysts for these transformations. researchgate.netresearchgate.netrroij.com

Chromium(III) salophen complexes have been used to catalyze the reaction of epoxides, including 3-phenoxypropylene oxide, with carbon dioxide to form cyclic carbonates. whiterose.ac.uk

Silica-supported salophens can also catalyze the formation of cyclic carbonates from 3-phenoxypropylene oxide and CO2. acs.orgresearchgate.net

Vanadium complexes , in the presence of a tetrabutylammonium (B224687) bromide cocatalyst, can catalyze the reaction between epoxides like 3-phenoxypropylene oxide and isocyanates to form oxazolidinones. rsc.org

Table 2: Catalytic Systems for Ring-Opening of 3-Phenoxypropylene Oxide and Related Epoxides

| Catalyst | Nucleophile/Co-reactant | Key Finding/Product | Reference |

| Lithium bromide (LiBr) | Amines | Selective opening via Li+ chelation effect | researchgate.netresearchgate.netresearchgate.netscispace.comrroij.com |

| Montmorillonite K 10 | Aniline | Selective attack at the less hindered carbon | researchgate.netlookchem.com |

| Zirconium (IV) chloride | Anilines | Efficient formation of β-amino alcohols | researchgate.netscispace.comrroij.comresearchgate.net |

| Vanadium(III) chloride | Aromatic amines | Highly regioselective and anti-stereoselective | researchgate.netscispace.com |

| Chromium(III) salophen complexes | Carbon Dioxide | Formation of cyclic carbonates | whiterose.ac.uk |

| Silica-supported salophens | Carbon Dioxide | Formation of cyclic carbonates | acs.orgresearchgate.net |

| Vanadium complexes / TBAB | Isocyanates | Formation of oxazolidinones | rsc.org |

Post-Synthetic Modifications and Degradation Pathways

Once polymerized, materials derived from 3-phenoxypropylene di(acetate) can undergo further chemical changes, either through deliberate modification or via degradation pathways.

Post-synthetic modification (PSM) is a powerful strategy for introducing new functional groups into existing polymers, thereby tailoring their properties for specific applications without altering the main polymer backbone. mdpi.comrsc.orgnih.gov For resins derived from 3-phenoxypropylene di(acetate), potential PSM strategies could target the ester groups or the aromatic rings. For example, the acetate groups could be hydrolyzed and subsequently re-functionalized.

A key degradation pathway for 3-phenoxypropylene di(acetate) itself is hydrolysis. Under acidic or basic conditions, the ester bonds can be cleaved to yield 3-phenoxy-1,2-propanediol (B1222102) and acetic acid. For polymers and resins made from this compound, degradation can be more complex. The polymeric backbone, such as the methylene bridges formed during formaldehyde condensation, may be susceptible to thermal or oxidative cleavage. The pendant diacetate groups would remain susceptible to hydrolysis, which could alter the polymer's solubility and mechanical properties over time. The thermal stability of related polymers, such as poly(vinylidene chloride), is known to be a limiting factor for processing, often necessitating copolymerization to mitigate degradation. tue.nl

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. For 3-Phenoxypropylene di(acetate), NMR provides unambiguous evidence for its connectivity and the chemical environment of each atom.

Proton (¹H) and Carbon (¹³C) NMR for Connectivity and Functional Group Assignment

The ¹H NMR spectrum of 3-Phenoxypropylene di(acetate) provides a detailed map of the proton environments within the molecule. The aromatic protons of the phenoxy group are expected to appear in the downfield region, typically between δ 6.8 and 7.4 ppm, exhibiting splitting patterns corresponding to their ortho, meta, and para positions. The protons on the propylene (B89431) backbone (CH and CH₂) would resonate at distinct chemical shifts. The methine (CH) proton, being attached to a carbon bearing an acetate (B1210297) group, would be shifted downfield compared to the methylene (B1212753) (CH₂) protons. The two acetate methyl groups (CH₃) would appear as sharp singlets in the upfield region, likely around δ 2.0-2.2 ppm.

The ¹³C NMR spectrum complements the proton data by providing information on the carbon skeleton. The carbonyl carbons (C=O) of the two acetate groups are the most deshielded, appearing significantly downfield, typically above δ 170 ppm. The carbons of the phenyl ring would resonate in the δ 115-160 ppm range, with the oxygen-substituted carbon (C-O) being the most downfield of the aromatic signals. The carbons of the propylene chain and the methyl carbons of the acetate groups would appear in the upfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-Phenoxypropylene di(acetate)

Predicted chemical shifts (δ) in ppm relative to TMS. Actual values may vary based on solvent and experimental conditions.

| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Acetate (CH₃) | ~2.1 (singlet, 6H) | ~21 |

| Propylene (CH₂) | ~4.1-4.4 (multiplet, 2H) | ~65-70 |

| Propylene (CH) | ~5.2-5.4 (multiplet, 1H) | ~70-75 |

| Phenoxy (Ar-H para) | ~6.9-7.0 (triplet, 1H) | ~121 |

| Phenoxy (Ar-H ortho) | ~6.9-7.0 (doublet, 2H) | ~115 |

| Phenoxy (Ar-H meta) | ~7.2-7.3 (triplet, 2H) | ~130 |

| Phenoxy (Ar-C-O) | - | ~158 |

| Carbonyl (C=O) | - | ~170 |

Application of 2D NMR Techniques

For complex molecules or to resolve ambiguities in 1D spectra, two-dimensional (2D) NMR techniques are invaluable. wikipedia.org

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment on 3-Phenoxypropylene di(acetate) would reveal scalar coupling between adjacent protons. youtube.comnih.gov Cross-peaks would confirm the connectivity of the propylene backbone, showing correlations between the CH proton and the protons of the adjacent CH₂ group. This is crucial for definitively assigning the signals of the aliphatic chain. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. wikipedia.org An HSQC spectrum would link each proton signal of the propylene chain and the phenoxy ring to its corresponding carbon signal, confirming the assignments made from the 1D spectra.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy detects longer-range couplings (typically 2-3 bonds) between carbon and proton atoms. For 3-Phenoxypropylene di(acetate), HMBC would show correlations from the acetate methyl protons to the carbonyl carbons, and from the propylene protons to the carbons of the acetate groups and the phenoxy ring, providing a complete and unambiguous picture of the molecular framework.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, regardless of whether they are bonded. ic.ac.uk A NOESY spectrum could reveal through-space interactions between the protons of the phenoxy ring and the adjacent CH₂ group of the propylene chain, helping to define the molecule's preferred conformation in solution.

In Situ NMR for Reaction Monitoring

In situ NMR spectroscopy is a powerful tool for studying reaction kinetics and mechanisms without the need for sample isolation. The synthesis of 3-Phenoxypropylene di(acetate), commonly achieved by the esterification of 3-phenoxy-1,2-propanediol (B1222102) with an acetylating agent like acetic anhydride (B1165640), is well-suited for such monitoring. By acquiring NMR spectra at regular intervals directly from the reaction mixture, one can track the disappearance of the reactant signals (e.g., the hydroxyl protons of the diol) and the simultaneous appearance and increase of the product signals (e.g., the acetate methyl protons and the shifted propylene backbone protons). ed.ac.uk This real-time analysis allows for precise determination of reaction completion, optimization of reaction conditions, and identification of any potential intermediates or side products. researchgate.net

Vibrational Spectroscopic Characterization (Infrared and Raman)

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides key information about the functional groups present in a molecule. researchgate.net

Functional Group Identification and Hydrogen Bonding Analysis

The IR spectrum of 3-Phenoxypropylene di(acetate) is dominated by absorptions characteristic of its constituent functional groups. The most prominent feature would be the strong C=O stretching vibration from the two ester groups, expected in the range of 1735-1750 cm⁻¹. Another key set of bands would arise from the C-O stretching vibrations. The molecule contains two types of C-O bonds: the ester C-O bonds and the aryl ether C-O bond. These typically give rise to multiple strong bands in the 1000-1300 cm⁻¹ region. Specifically, the asymmetric C-O-C stretch of the ester is expected around 1240 cm⁻¹, a characteristic band for acetates. The aromatic C-O stretch of the phenoxy group would also appear in this region. The absence of a broad O-H stretching band (typically around 3200-3600 cm⁻¹) would confirm the complete esterification of the starting diol.

Raman spectroscopy offers complementary information. While the C=O stretch is also observable in the Raman spectrum, it is typically weaker than in the IR. However, the aromatic ring vibrations of the phenoxy group are often strong and sharp in the Raman spectrum, appearing in the 1580-1610 cm⁻¹ region. frontiersin.orgfspublishers.org These bands are highly characteristic of the substituted benzene (B151609) ring.

Table 2: Key Vibrational Bands for 3-Phenoxypropylene di(acetate)

Frequencies are given in cm⁻¹. Intensity (s = strong, m = medium, w = weak).

| Vibrational Mode | Technique | Expected Frequency (cm⁻¹) | Expected Intensity |

| C-H stretch (aromatic) | IR, Raman | 3030-3100 | m |

| C-H stretch (aliphatic) | IR, Raman | 2850-3000 | m |

| C=O stretch (ester) | IR | 1735-1750 | s |

| C=C stretch (aromatic) | Raman, IR | 1580-1610 | s (Raman), m (IR) |

| C-O stretch (ester, C-O-C) | IR | 1200-1250 | s |

| C-O stretch (aryl ether) | IR | 1200-1250 | s |

| C-O stretch (ester, O-C-C) | IR | 1000-1100 | s |

Monitoring Reaction Progress via Spectral Changes

Vibrational spectroscopy is highly effective for real-time monitoring of the synthesis of 3-Phenoxypropylene di(acetate). Using an in situ IR probe (such as Attenuated Total Reflectance, ATR), one can follow the esterification reaction directly. The key spectral change to monitor would be the disappearance of the broad O-H stretching band of the 3-phenoxy-1,2-propanediol reactant and the concurrent growth of the intense ester C=O stretching band of the product around 1740 cm⁻¹. The kinetics of the reaction can be determined by plotting the intensity of these key bands over time, allowing for precise control over the manufacturing process.

Mass Spectrometry for Molecular Characterization

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to elucidate its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to four or more decimal places. This precision allows for the unambiguous determination of a compound's elemental formula by distinguishing between molecules with the same nominal mass but different atomic compositions.

For 3-Phenoxypropylene di(acetate), with a chemical formula of C₁₃H₁₆O₅, the theoretical monoisotopic mass is 252.09978 Da. HRMS analysis, typically using techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer, can measure this mass with high accuracy. The experimentally determined mass is compared against the theoretical mass calculated for the proposed formula. A minimal mass error, usually in the low parts-per-million (ppm) range, provides strong evidence for the correct molecular formula.

In addition to the molecular ion [M]⁺, HRMS can identify various adducts formed during the ionization process, such as protonated [M+H]⁺, sodiated [M+Na]⁺, or ammoniated [M+NH₄]⁺ ions. The precise masses of these adducts further corroborate the assigned molecular formula. uni.lu

Table 1: Representative HRMS Data for 3-Phenoxypropylene di(acetate) (C₁₃H₁₆O₅)

| Adduct Ion | Theoretical m/z | Observed m/z (Hypothetical) | Mass Error (ppm) |

|---|---|---|---|

| [M+H]⁺ | 253.10706 | 253.1073 | 0.9 |

| [M+Na]⁺ | 275.08900 | 275.0894 | 1.5 |

This table is illustrative. Actual observed m/z values and mass errors may vary based on instrumentation and experimental conditions.

Fragmentation Pattern Analysis for Structural Insights

In mass spectrometry, particularly with techniques like electron ionization (EI) or collision-induced dissociation (CID) in tandem MS/MS experiments, the molecular ion can be induced to break apart into smaller, charged fragments. The pattern of these fragments provides a molecular fingerprint that is invaluable for structural elucidation.

The fragmentation of 3-Phenoxypropylene di(acetate) is dictated by its functional groups: a phenyl ether linkage and two ester (acetate) groups. Common fragmentation pathways for esters include the cleavage of bonds adjacent to the carbonyl group and McLafferty rearrangements. libretexts.org For ethers, cleavage of the carbon-oxygen bond is typical.

Key fragmentation pathways for 3-Phenoxypropylene di(acetate) would likely include:

Loss of an acetoxy group: Cleavage resulting in the loss of a CH₃COO• radical (59 Da).

Loss of acetic acid: Elimination of a neutral CH₃COOH molecule (60 Da).

Cleavage of the ether bond: Fragmentation at the phenoxy linkage, leading to ions corresponding to the phenoxy group (m/z 93) or the remaining diacetate-substituted propyl chain.

Sequential losses: A primary fragment may undergo further fragmentation, such as the loss of a second acetate group or a ketene (B1206846) (CH₂=C=O) molecule.

Analyzing these characteristic losses allows researchers to piece together the molecule's structure, confirming the connectivity of the phenoxy group and the two acetate moieties to the propane (B168953) backbone. ajgreenchem.comnih.govraco.cat

Table 2: Plausible Mass Fragments of 3-Phenoxypropylene di(acetate) in EI-MS

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Possible Origin |

|---|---|---|

| 252 | [C₁₃H₁₆O₅]⁺ | Molecular Ion (M⁺) |

| 209 | [M - CH₃CO]⁺ | Loss of an acetyl radical |

| 193 | [M - CH₃COO]⁺ | Loss of an acetoxy radical |

| 159 | [C₉H₇O₂]⁺ | M⁺ - CH₃COOH - CH₂CO |

| 133 | [C₇H₅O₂]⁺ | Cleavage and rearrangement |

| 93 | [C₆H₅O]⁺ | Phenoxy cation |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Solid-State Characterization Methods

The physical properties of a chemical compound in the solid state are governed by the arrangement of its molecules. Techniques that probe this solid-state structure are critical for understanding material characteristics.

X-ray Diffraction (XRD) for Crystalline Structure Analysis

X-ray Diffraction (XRD) is the definitive technique for analyzing the atomic and molecular structure of a crystal. When a beam of X-rays strikes a crystalline material, it is diffracted into specific directions determined by the arrangement of atoms in the crystal lattice, governed by Bragg's Law. mdpi.com The resulting diffraction pattern is unique to a specific crystalline solid.

For 3-Phenoxypropylene di(acetate), Powder X-ray Diffraction (PXRD) would be employed to:

Determine Crystallinity: Distinguish between a highly ordered crystalline solid, which produces a pattern of sharp peaks, and a disordered amorphous solid, which yields a broad halo. americanpharmaceuticalreview.com

Identify Polymorphs: Different crystalline forms (polymorphs) of the same compound will produce distinct diffraction patterns. PXRD is a primary tool for identifying and differentiating these forms, which can have different physical properties. mdpi.com

Assess Purity: The presence of crystalline impurities can be detected by the appearance of extraneous peaks in the diffraction pattern.

A typical PXRD analysis involves plotting the intensity of the diffracted X-rays versus the diffraction angle (2θ). researchgate.net

Table 3: Hypothetical PXRD Data for a Crystalline Form of 3-Phenoxypropylene di(acetate)

| Position [°2θ] | d-spacing [Å] | Relative Intensity [%] |

|---|---|---|

| 8.5 | 10.40 | 45 |

| 12.8 | 6.91 | 80 |

| 17.1 | 5.18 | 100 |

| 21.4 | 4.15 | 65 |

| 24.7 | 3.60 | 90 |

This table represents a hypothetical diffraction pattern to illustrate the type of data obtained from a PXRD experiment.

Electron Paramagnetic Resonance (EPR) for Radical Intermediates

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a technique that specifically detects molecules or ions containing unpaired electrons. nih.gov These paramagnetic species include free radicals, radical ions, and certain transition metal ions.

The ground state of 3-Phenoxypropylene di(acetate) is a diamagnetic molecule with all electrons paired; therefore, it is EPR-silent. However, EPR would be an indispensable tool for studying radical intermediates that could be formed from this compound during chemical reactions, photolysis, or degradation processes. nih.gov For example, if the compound were subjected to UV light or strong oxidizing conditions, transient radical species could be generated.

Using a technique called "spin trapping," short-lived radicals can be reacted with a "spin trap" molecule to form a more stable radical adduct that can be readily detected and characterized by EPR. nih.gov The resulting EPR spectrum provides information about the radical's structure through its g-value and hyperfine coupling constants, which reveal interactions between the unpaired electron and nearby magnetic nuclei. aps.orgresearchgate.net This would allow for the identification of the specific radical intermediates involved in a reaction pathway.

Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDX) for Material Morphology

Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDX) are complementary techniques often used in tandem to provide morphological and elemental information about a solid sample. researchgate.netsurfacesciencewestern.com

Scanning Electron Microscopy (SEM) uses a focused beam of electrons to scan the surface of a sample, generating high-resolution images of its topography. surfacesciencewestern.com For a solid sample of 3-Phenoxypropylene di(acetate), SEM analysis would reveal key physical characteristics such as:

Particle Morphology: The shape and surface texture of the individual crystals or particles (e.g., needles, plates, irregular grains).

Particle Size and Distribution: The range of particle sizes within the sample.

Agglomeration: The degree to which primary particles have clustered together.

Energy-Dispersive X-ray Spectroscopy (EDX) is an analytical technique that identifies the elemental composition of a sample. researchgate.net When the electron beam from the SEM strikes the sample, it causes atoms to emit characteristic X-rays. The energy of these X-rays is unique to each element. nih.gov An EDX analysis of 3-Phenoxypropylene di(acetate) (C₁₃H₁₆O₅) would be used to confirm the presence of the expected elements (carbon and oxygen) and the absence of unexpected elemental impurities. nih.gov

Table 4: Representative EDX Elemental Analysis Data for 3-Phenoxypropylene di(acetate)

| Element | Weight % (Theoretical) | Weight % (Hypothetical EDX Result) |

|---|---|---|

| Carbon (C) | 61.90 | 62.5 |

| Oxygen (O) | 31.71 | 31.1 |

This table shows a comparison between the theoretical elemental composition and a hypothetical result from an EDX analysis.

Computational Chemistry and Theoretical Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in understanding the fundamental electronic properties and reactivity of 3-Phenoxypropylene di(acetate).

Electronic Structure and Reactivity Predictions (e.g., Density Functional Theory)

Density Functional Theory (DFT) calculations are a cornerstone for investigating the electronic structure of molecules like 3-Phenoxypropylene di(acetate). By employing methods such as B3LYP with basis sets like 6-31G*, researchers can optimize the molecular geometry and predict various electronic properties. For analogous phenoxy-containing compounds, DFT has been used to determine the distribution of electron density, identify the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and calculate the HOMO-LUMO energy gap. benthamdirect.com This energy gap is a crucial indicator of the molecule's chemical stability and reactivity; a smaller gap generally suggests higher reactivity. benthamdirect.com

For instance, in a study on related phenoxy derivatives, the HOMO-LUMO energy gaps were calculated to be in the range of -7.58 to -7.75 eV, indicating good chemical and kinetic stability. benthamdirect.com These calculations also allow for the generation of molecular electrostatic potential (MESP) maps, which visualize the electron-rich and electron-poor regions of the molecule, thereby predicting sites susceptible to electrophilic and nucleophilic attack. benthamdirect.com

Table 1: Predicted Electronic Properties of a Phenoxy Derivative using DFT

| Parameter | Value | Significance |

| HOMO Energy | - | Indicates the electron-donating ability. |

| LUMO Energy | - | Indicates the electron-accepting ability. |

| HOMO-LUMO Gap | -7.58 to -7.75 eV benthamdirect.com | Correlates with chemical reactivity and stability. benthamdirect.com |

| Dipole Moment | - | Reflects the overall polarity of the molecule. |

Transition State Analysis and Reaction Energetics

Theoretical calculations are instrumental in mapping out the reaction pathways and energetics of chemical transformations involving 3-Phenoxypropylene di(acetate). Transition state theory, combined with DFT, allows for the identification of transition state structures and the calculation of activation energies for reactions such as hydrolysis or enzymatic degradation.

For example, in the context of propylene (B89431) epoxidation catalyzed by copper surfaces, DFT has been used to calculate the activation barriers for the formation of various intermediates. researchgate.netrsc.org The calculations revealed that the formation of surface intermediates for epoxidation can have activation barriers as low as 13 kcal/mol on a CuO surface and can even occur without an energy barrier on a Cu₂O surface, highlighting the influence of the catalyst's electronic state on reaction energetics. researchgate.net While not directly on 3-Phenoxypropylene di(acetate), these studies on a related propylene core demonstrate the power of computational methods in elucidating reaction mechanisms and predicting the most favorable reaction pathways. researchgate.netrsc.org

Molecular Dynamics and Molecular Mechanics Simulations

Molecular dynamics (MD) and molecular mechanics (MM) simulations offer a window into the dynamic behavior of 3-Phenoxypropylene di(acetate), from its conformational preferences to its interactions with other molecules.

Conformational Preferences and Intermolecular Interactions

The flexibility of the propylene chain and the presence of rotatable bonds in 3-Phenoxypropylene di(acetate) give rise to a multitude of possible conformations. MD simulations can explore the conformational landscape of the molecule, identifying the most stable, low-energy conformers. These simulations track the atomic positions over time, providing insights into the molecule's flexibility and the rotational barriers of its constituent groups. iaea.org

In studies of similar phenoxy derivatives, MD simulations have been employed to assess the stability of ligand-protein complexes. researchgate.netoncotarget.com The root-mean-square deviation (RMSD) of the atomic positions during the simulation is often used as a measure of stability; stable complexes exhibit smaller RMSD fluctuations over time. researchgate.netoncotarget.com These simulations also provide detailed information about the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that govern the binding of the molecule to a receptor. benthamdirect.com

Understanding Polymer Architecture and Dynamics

While 3-Phenoxypropylene di(acetate) is a small molecule, computational studies on the polymerization of related propylene monomers are highly relevant. DFT and MD simulations have been used to investigate the mechanisms of propylene polymerization catalyzed by various metal complexes, such as zirconocene (B1252598) and salicylaldiminato nickel(II) and palladium(II) catalysts. researchgate.netmdpi.com

These studies have shed light on the regioselectivity of monomer insertion (1,2- versus 2,1-insertion) and the factors that control the stereochemistry of the resulting polymer. researchgate.netmdpi.com For instance, DFT calculations have shown that for certain catalysts, the 1,2-insertion of propylene is energetically more favorable, leading to a more stable product. mdpi.com The insights gained from these simulations are crucial for designing catalysts that can produce polymers with desired architectures and properties.

Computational Insights into Catalytic Mechanisms and Selectivity

Computational chemistry provides a powerful lens through which to examine the mechanisms of catalytic reactions involving substrates like 3-Phenoxypropylene di(acetate). By modeling the interactions between the substrate, catalyst, and any co-reactants, researchers can gain a detailed understanding of the catalytic cycle and the factors that determine selectivity.

In the context of propylene oxidation, a reaction relevant to the propylene core of 3-Phenoxypropylene di(acetate), DFT and microkinetic modeling have been used to probe the effect of the copper catalyst's valence state (Cu⁰, Cu⁺, and Cu⁰/Cu⁺ interfaces) on the selectivity for propylene oxide formation. rsc.org These studies have revealed that the Cu⁰/Cu⁺ interface exhibits the highest selectivity and activity for epoxidation. rsc.org The computational models can predict apparent activation energies and selectivity percentages that are in good agreement with experimental data. rsc.org

Furthermore, computational studies on the polymerization of propylene have elucidated the role of the catalyst's electronic and steric properties in controlling the reaction. researchgate.net For example, the preference for a particular coordination geometry of the propylene monomer to the metal center can significantly influence the insertion barrier and the subsequent polymer chain growth. researchgate.net

Structure Property Relationships and Derivatization Studies

Systematic Modification of the Phenoxy Moiety

The phenoxy group, a key structural feature of 3-Phenoxypropylene di(acetate), significantly influences the compound's polarity, aromaticity, and intermolecular interactions. Modifications to this aromatic ring can lead to substantial changes in the material's properties.

Introducing substituents onto the phenyl ring is a common strategy to alter the properties of phenoxy-containing compounds. The nature and position of these substituents can have a profound impact. For instance, the introduction of electron-donating groups (e.g., alkyl, alkoxy) or electron-withdrawing groups (e.g., halo, nitro) can modify the electronic character of the phenoxy moiety. These changes can, in turn, affect the compound's compatibility with various polymers, its volatility, and its thermal stability.

Research on related phenoxy compounds has shown that such substitutions can influence reactivity and interaction with other molecules. For example, in the context of cyclic carbonates, phenoxymethyl (B101242) substituents have been found to accelerate reactions. researchgate.net While direct studies on substituted 3-Phenoxypropylene di(acetate) are not widely published, the principles from related chemistries suggest that such modifications would significantly impact its performance as a plasticizer.

Table 1: Predicted Impact of Phenoxy Moiety Substitution on Material Properties

| Substituent (Position) | Predicted Effect on Polarity | Predicted Effect on Glass Transition Temperature (Tg) of PVC | Predicted Effect on Plasticizer Efficiency |

| -CH₃ (para) | Decrease | Minor Decrease | Potential Increase |

| -OCH₃ (para) | Increase | Decrease | Potential Increase |

| -Cl (para) | Increase | Minor Increase | Potential Decrease |

| -NO₂ (para) | Significant Increase | Increase | Likely Decrease |

This table is illustrative and based on established principles of structure-property relationships in plasticizers.

Alterations of the Propylene (B89431) Di(acetate) Backbone

The propylene di(acetate) backbone is central to the plasticizing action of the molecule, contributing to its flexibility and its ability to disrupt polymer chain packing. Modifications to this part of the structure, such as altering the length of the ester chains or the diol backbone itself, can have significant consequences for material performance.

Studies on other ester-based plasticizers and polymers have demonstrated a clear relationship between the length of the alkyl ester chain and the resulting material properties. nih.govcmu.edursc.org Generally, increasing the length of the ester chains (e.g., from acetate (B1210297) to butyrate (B1204436) or hexanoate) can lead to increased flexibility and a lower glass transition temperature (Tg) of the plasticized polymer. nih.gov However, excessively long chains might decrease compatibility with the polymer matrix.

Furthermore, branching in the ester or alcohol components of esters has been shown to have a significant effect on properties like pour point and low-temperature performance. srce.hr For instance, branched-chain esters often exhibit better low-temperature flexibility compared to their linear counterparts. srce.hr

The synthesis of various glycerol (B35011) ethers and esters has been explored, highlighting the potential for creating a wide range of derivatives by reacting the diol precursor of 3-Phenoxypropylene di(acetate) (3-Phenoxy-1,2-propanediol) with different carboxylic acids or their derivatives. scispace.comgoogle.com

Table 2: Predicted Impact of Propylene Di(ester) Backbone Alteration on Material Properties

| Ester Group | Predicted Effect on Molecular Weight | Predicted Effect on Tg of PVC | Predicted Effect on Low-Temperature Flexibility |

| Di(propionate) | Increase | Decrease | Improved |

| Di(butyrate) | Significant Increase | Significant Decrease | Significantly Improved |

| Di(benzoate) | Significant Increase | Increase | Decreased |

| Acetate Propionate | Minor Increase | Minor Decrease | Minor Improvement |

This table is illustrative and based on established principles of structure-property relationships in plasticizers.

Impact of Structural Changes on Material Performance

The deliberate structural modifications of 3-Phenoxypropylene di(acetate) directly translate to changes in the performance of the materials into which it is incorporated. The primary application for this compound is as a plasticizer for polymers like polyvinyl chloride (PVC). ontosight.aispecialchem.com Plasticizers function by embedding themselves between polymer chains, thereby reducing intermolecular forces and increasing the free volume, which imparts flexibility. advancedplastiform.com

Modifications to the phenoxy ring that increase polarity may enhance compatibility with polar polymers but could also lead to increased migration or leaching if the affinity for the polymer is not sufficiently strong. Conversely, less polar derivatives might show better compatibility with non-polar polymers but could be less efficient in plasticizing polar ones like PVC.

Changes in the propylene di(acetate) backbone have a more direct impact on the plasticizing efficiency and the physical properties of the final material. As indicated by studies on other plasticizers, longer and branched ester chains generally improve flexibility and performance at low temperatures. srce.hrmdpi.com This is a critical consideration for applications where materials are exposed to a wide range of temperatures. The choice between different ester groups represents a trade-off between plasticizing efficiency, compatibility, volatility, and cost. For example, while longer chain esters might offer better flexibility, they also increase the molecular weight of the plasticizer, which could affect its processing characteristics. The synthesis of ether-ester plasticizers from polyols like glycerol provides a versatile platform for creating a diverse range of molecules with tailored properties. google.com

In essence, the derivatization of 3-Phenoxypropylene di(acetate) offers a powerful tool for fine-tuning material properties. A thorough understanding of the structure-property relationships is essential for the rational design of new plasticizers and other material additives with optimized performance for specific applications. nih.gov

Emerging Research Avenues and Future Outlook for 3 Phenoxypropylene Di Acetate

The landscape of chemical research is continually evolving, driven by the dual needs for enhanced performance and greater sustainability. For the compound 3-Phenoxypropylene di(acetate) and its chemical relatives, future research is branching into several promising areas. These avenues focus on creating more environmentally benign synthetic pathways, expanding their use in high-performance materials, and fostering collaborations across scientific disciplines to unlock new applications.

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for 3-phenoxypropylene di(acetate), and how can reaction purity be optimized?

- Methodological Answer : A common approach involves esterification of 3-phenoxypropane-1,2-diol with acetic anhydride under catalytic acid conditions (e.g., sulfuric acid) at reflux. Purity optimization requires careful stoichiometric control (e.g., excess acetic anhydride) and post-reaction neutralization with sodium bicarbonate. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) is recommended. Monitor progress using TLC (Rf ~0.3 in 3:7 ethyl acetate/hexane) .

Q. Which analytical techniques are critical for structural confirmation of 3-phenoxypropylene di(acetate?

- Methodological Answer :

- NMR Spectroscopy : Compare H and C NMR data with literature (e.g., δ 7.37–6.84 ppm for aromatic protons, δ 157.83 ppm for carbonyl carbons) .

- FTIR : Confirm ester C=O stretching (~1740 cm) and phenyl ether C-O-C (~1250 cm).

- GC-MS : Use splitless injection with a polar column (e.g., DB-5) to verify molecular ion ([M] at m/z 236) and fragmentation patterns.

Q. What safety protocols are essential when handling 3-phenoxypropylene di(acetate) in the lab?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation .

- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste. Avoid drainage into water systems .

- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes and seek medical attention .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data for intermediates during synthesis?

- Methodological Answer :

- Variable Temperature NMR : Detect dynamic isomerization or solvent effects by acquiring spectra at 25°C and 60°C.

- Deuterated Solvent Validation : Ensure solvents (e.g., CDCl) are anhydrous to prevent peak splitting from residual moisture .

- Cross-Validation : Compare with computational predictions (e.g., DFT calculations for C chemical shifts) to identify artifacts.

Q. What experimental designs are effective for studying hydrolytic stability under physiological conditions?

- Methodological Answer :

- pH-Varied Hydrolysis : Incubate the compound in buffers (pH 2–9) at 37°C. Sample aliquots at intervals (0, 24, 48 hrs) and analyze via HPLC (C18 column, acetonitrile/water gradient).

- Degradation Kinetics : Calculate half-life () using first-order rate constants. Identify degradation products via LC-MS/MS .

Q. How can computational modeling predict reactivity in esterification or transesterification reactions?

- Methodological Answer :

- DFT Calculations : Optimize geometries (B3LYP/6-31G*) to assess transition-state energies for acyl transfer.

- Solvent Effects : Simulate reaction pathways in polar aprotic solvents (e.g., DMF) using COSMO-RS models .

- Steric Analysis : Use molecular docking software to evaluate steric hindrance at the di(acetate) sites.

Q. What strategies mitigate byproduct formation during large-scale synthesis?

- Methodological Answer :

- Catalyst Screening : Test alternatives to sulfuric acid (e.g., p-toluenesulfonic acid or immobilized lipases) to reduce side reactions.

- Process Optimization : Employ continuous-flow reactors for better temperature control and reduced residence time .

- In Situ Monitoring : Use inline FTIR or Raman spectroscopy to detect byproducts early and adjust reaction parameters .

Data Contradiction Analysis

Q. How should researchers address inconsistent melting points or chromatographic retention times?

- Methodological Answer :

- Purity Assessment : Re-crystallize the compound and repeat DSC for melting point analysis.

- Column Calibration : Verify HPLC/GC column performance with standards. Adjust mobile phase polarity (e.g., acetonitrile vs. methanol) to resolve co-elution issues .

- Isomeric Identification : Use chiral columns or NMR NOE experiments to detect stereochemical variations .

Methodological Resources

- Synthesis Guidance : Refer to esterification protocols in peptide chemistry for scalable approaches .

- Safety Compliance : Follow OECD guidelines for chemical stability testing and SDS recommendations for hazard mitigation .

- Data Validation : Cross-reference NMR/IR data with NIST Chemistry WebBook for analogous esters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.